2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile
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Overview
Description
2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile typically involves the reaction of benzylamine with 4-hydroxypiperidine under specific conditions. One common method includes the use of malononitrile and ammonium acetate in a pseudo six-component synthesis . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Benzyl-4-oxopiperidin-4-yl)acetonitrile.
Reduction: Formation of 2-(1-Benzyl-4-hydroxypiperidin-4-yl)ethylamine.
Substitution: Formation of derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-hydroxypiperidine: A closely related compound with similar structural features.
4-Hydroxypiperidine: A simpler analog without the benzyl and nitrile groups.
2-(1-Benzylpiperidin-4-yl)acetonitrile: Lacks the hydroxyl group but shares other structural elements.
Uniqueness
2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile is unique due to the presence of both the hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
2-(1-benzyl-4-hydroxypiperidin-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-9-6-14(17)7-10-16(11-8-14)12-13-4-2-1-3-5-13/h1-5,17H,6-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIFRLOUKMIDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC#N)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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